2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid
Brand Name: Vulcanchem
CAS No.: 108950-06-7
VCID: VC0510078
InChI: InChI=1S/C14H10N2O4S/c17-14(18)9-5-1-3-7-11(9)15-13-10-6-2-4-8-12(10)21(19,20)16-13/h1-8H,(H,15,16)(H,17,18)
SMILES: C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=CC=C3C(=O)O
Molecular Formula: C14H10N2O4S
Molecular Weight: 302.31g/mol

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid

CAS No.: 108950-06-7

Main Products

VCID: VC0510078

Molecular Formula: C14H10N2O4S

Molecular Weight: 302.31g/mol

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid - 108950-06-7

CAS No. 108950-06-7
Product Name 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid
Molecular Formula C14H10N2O4S
Molecular Weight 302.31g/mol
IUPAC Name 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid
Standard InChI InChI=1S/C14H10N2O4S/c17-14(18)9-5-1-3-7-11(9)15-13-10-6-2-4-8-12(10)21(19,20)16-13/h1-8H,(H,15,16)(H,17,18)
Standard InChIKey SSUZPRZTWRFTLE-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=CC=C3C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=CC=C3C(=O)O
PubChem Compound 691186
Last Modified Nov 17 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator